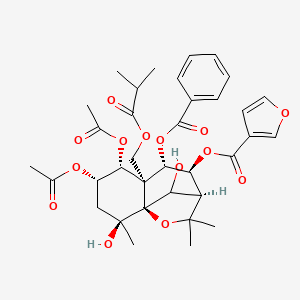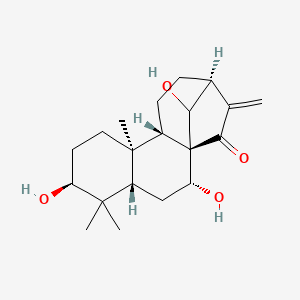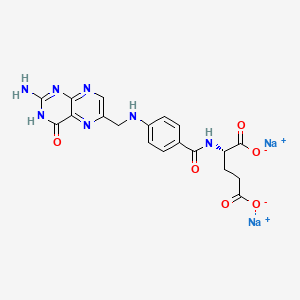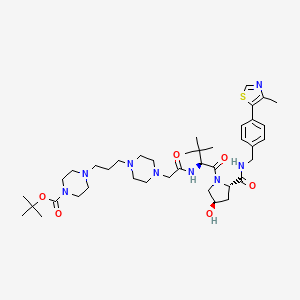
Pim-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pim-IN-2 is a small molecule inhibitor targeting Pim kinases, which are a family of serine/threonine protein kinases. Pim kinases, including Pim-1, Pim-2, and Pim-3, play crucial roles in cellular processes such as proliferation, survival, and metabolism. These kinases are often overexpressed in various cancers, making them attractive targets for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pim-IN-2 typically involves a series of organic reactions, including nucleophilic aromatic substitution and cyclization reactions. The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations. The process includes large-scale reactors, purification systems, and quality control measures to produce this compound in bulk quantities suitable for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
Pim-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized form using oxidizing agents.
Reduction: Reduction of this compound to its reduced form using reducing agents.
Substitution: Substitution reactions where functional groups on this compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms with different functional groups .
Scientific Research Applications
Pim-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving Pim kinases.
Biology: Investigated for its role in regulating cell proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where Pim kinases are implicated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Pim kinases .
Mechanism of Action
Pim-IN-2 exerts its effects by inhibiting the activity of Pim kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation activity. This inhibition disrupts the downstream signaling pathways involved in cell survival, proliferation, and metabolism. The molecular targets of this compound include various substrates of Pim kinases, such as transcription factors and cell cycle regulators .
Comparison with Similar Compounds
Similar Compounds
Pim-1 Inhibitors: Compounds specifically targeting Pim-1 kinase.
Pim-2 Inhibitors: Compounds specifically targeting Pim-2 kinase.
Pim-3 Inhibitors: Compounds specifically targeting Pim-3 kinase.
Uniqueness of Pim-IN-2
This compound is unique in its ability to inhibit multiple Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) with high potency and selectivity. This broad-spectrum inhibition makes it a valuable tool for studying the collective roles of Pim kinases in various biological processes and diseases .
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(E)-3-[3-[6-(piperidin-4-ylmethylamino)pyrazin-2-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H22N4O2/c24-19(25)5-4-14-2-1-3-16(10-14)17-12-21-13-18(23-17)22-11-15-6-8-20-9-7-15/h1-5,10,12-13,15,20H,6-9,11H2,(H,22,23)(H,24,25)/b5-4+ |
InChI Key |
VFRBPRMMXAEXSM-SNAWJCMRSA-N |
Isomeric SMILES |
C1CNCCC1CNC2=NC(=CN=C2)C3=CC=CC(=C3)/C=C/C(=O)O |
Canonical SMILES |
C1CNCCC1CNC2=NC(=CN=C2)C3=CC=CC(=C3)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)







![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)

